Substitution Pattern: 2- vs. 4-Pyridyl Diazepanes
The target compound is a 2-substituted pyridine bearing a 4-amino group, whereas 1-(pyridin-4-yl)-1,4-diazepane (CAS not available) represents a 4-substituted pyridine lacking an exocyclic amine. The 2-substitution pattern in the target compound places the diazepane nitrogen in an ortho relationship to the pyridine nitrogen, creating a chelating geometry with distinct electronic effects compared to the para-like geometry of the 4-substituted analog. The presence of the 4-amino group provides a synthetically tractable nucleophilic site for further elaboration—a handle absent in 1-(pyridin-4-yl)-1,4-diazepane .
| Evidence Dimension | Pyridine substitution pattern and functional group presence |
|---|---|
| Target Compound Data | 2-(1,4-diazepan-1-yl) substitution on pyridine; 4-amino group present |
| Comparator Or Baseline | 1-(Pyridin-4-yl)-1,4-diazepane hydrochloride (4-substituted pyridine; no exocyclic amine handle) |
| Quantified Difference | Regioisomeric shift from 4- to 2-substitution on pyridine; presence vs. absence of a free aromatic amine handle |
| Conditions | Structural comparison based on vendor-reported chemical identity |
Why This Matters
The 4-amino group enables direct amide coupling, sulfonamide formation, or Buchwald-Hartwig amination not possible with the comparator, substantially expanding downstream synthetic utility.
